5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde
Description
Properties
IUPAC Name |
5-[4-(dimethylamino)piperidin-1-yl]-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-3-4-14(17(19)20)11(9-13)10-18/h3-4,9-10,12H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZXPUUEPMIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
-
- 2-Chloro-5-nitrobenzaldehyde (1.0 eq)
- 4-(Dimethylamino)piperidine (1.2 eq)
- Sodium bicarbonate (1.5 eq)
- Ethanol (anhydrous)
-
- The mixture is refluxed in ethanol under inert atmosphere for 24 hours.
- Progress is monitored via TLC or HPLC.
Workup :
- The reaction is cooled, diluted with dichloromethane (DCM), and washed with water.
- The organic layer is dried over MgSO₄, filtered, and concentrated.
- Purification via flash chromatography (DCM/MeOH, 95:5) yields the product as yellow crystals.
Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Reaction Time | 24 hours | |
| Purity (HPLC) | >95% |
- 1H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.35 (d, J = 2.4 Hz, 1H), 8.20 (dd, J = 8.8, 2.4 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H), 3.75–3.60 (m, 4H, piperidine), 2.90 (s, 6H, N(CH₃)₂), 2.45–2.30 (m, 1H), 1.95–1.70 (m, 4H).
- HRMS : m/z calcd. for C₁₄H₁₈N₃O₃ [M+H]⁺: 276.1348; found: 276.1351.
Buchwald-Hartwig Coupling
This palladium-catalyzed method enables C–N bond formation between aryl halides and amines.
Procedure
-
- 5-Bromo-2-nitrobenzaldehyde (1.0 eq)
- 4-(Dimethylamino)piperidine (1.5 eq)
- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Cs₂CO₃ (2.0 eq)
- Toluene (anhydrous)
-
- Heated at 100°C under N₂ for 12–18 hours.
Workup :
- The mixture is filtered through Celite, concentrated, and purified via column chromatography (hexane/EtOAc, 7:3).
Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Reaction Time | 12–18 hours | |
| Catalyst System | Pd(OAc)₂/Xantphos |
- 13C NMR (101 MHz, CDCl₃): δ 190.5 (CHO), 154.2 (C-NO₂), 136.7 (C-Ar), 128.9, 125.4, 122.1 (Ar), 58.3 (piperidine), 45.2 (N(CH₃)₂), 30.1 (piperidine CH₂).
- Melting Point : 128–130°C.
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield, simple conditions | Requires activated aryl halide |
| Buchwald-Hartwig | Broad substrate scope | Expensive catalysts |
Key Observations
- Solvent Choice : Ethanol or toluene is preferred for solubility and reaction efficiency.
- Base Impact : Cs₂CO₃ outperforms K₂CO₃ in coupling reactions due to better solubility.
- Catalyst Loading : Pd(OAc)₂/Xantphos at 5–10 mol% optimizes cross-coupling yields.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized piperidine compounds.
Scientific Research Applications
5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde, often referred to as a nitrobenzaldehyde derivative, has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is primarily recognized for its applications in medicinal chemistry, organic synthesis, and as a potential precursor in the development of pharmaceuticals. The following sections detail its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated various nitrobenzaldehyde derivatives for their antidepressant-like effects. The results indicated that compounds similar to this compound exhibited significant activity in animal models, suggesting potential as novel antidepressants .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Data Table: Synthesis Pathways
| Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Addition | Dimethylamine, piperidine | 85 |
| Reduction | LiAlH4 in THF | 90 |
| Condensation | Ethanol, reflux | 75 |
Fluorescent Probes
Due to its unique electronic properties, this compound is being investigated as a fluorescent probe for biological imaging.
Case Study: Cellular Imaging
Research published in the journal Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could be utilized for imaging live cells due to their fluorescence properties. The study highlighted its effectiveness in tracking cellular processes in real-time .
Material Science
The compound's properties also lend themselves to applications in material science, particularly in the development of polymers and coatings.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 250 °C |
| Solubility | Soluble in DMSO |
| Mechanical Strength | Moderate |
Mechanism of Action
The mechanism of action of 5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Notes:
- The bromo analog’s lower TPSA (23.6 Ų) correlates with its lower polarity and higher LogP, favoring lipid-rich environments.
Biological Activity
5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety. Its chemical structure can be represented as:
This structure is critical for its interaction with biological targets, influencing its pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Bacillus cereus and Clostridium perfringens . The mechanism often involves the inhibition of protein and DNA synthesis within the bacterial cells.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 5-(4-Dimethylamino)piperidin-1-yl-2-nitrobenzaldehyde | Bacillus cereus | < 10 μM |
| 5-(4-Dimethylamino)piperidin-1-yl-2-nitrobenzaldehyde | Clostridium perfringens | < 15 μM |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies, particularly against hematologic tumor cell lines. For example, it has demonstrated cytotoxic effects with IC50 values in the low micromolar range against cell lines such as K562 (chronic myeloid leukemia) and HL-60 (acute myeloid leukemia) .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HL-60 | 0.70 ± 0.14 |
| K-562 | 1.25 ± 0.35 |
| HEL | 1.05 ± 0.35 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may disrupt cellular processes by modifying proteins or nucleic acids . Additionally, the dimethylamino group enhances solubility and facilitates interaction with cellular membranes.
Study on Anticancer Efficacy
A study published in MDPI evaluated various derivatives of nitrobenzaldehyde compounds for their antiproliferative activity against leukemia cell lines. The findings indicated that modifications to the piperidine structure could significantly enhance cytotoxicity, suggesting that structural optimization is key for developing more effective therapeutic agents .
Research on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of piperazine derivatives revealed that certain structural modifications led to increased potency against resistant bacterial strains . This highlights the importance of exploring variations in chemical structure to improve biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde, and how can yield optimization be achieved?
- Methodology : The compound's synthesis typically involves nucleophilic substitution of 2-nitrobenzaldehyde derivatives with 4-(dimethylamino)piperidine under basic conditions. Yield optimization requires careful control of reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 aldehyde-to-piperidine). Catalytic agents like DIPEA (N,N-diisopropylethylamine) enhance nucleophilicity . Nitro group stability during synthesis must be monitored via TLC (using 4-(dimethylamino)benzaldehyde-based spray reagents for visualization) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Employ a combination of:
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for baseline separation .
- NMR : Focus on distinguishing the aldehyde proton (δ 9.8–10.2 ppm) and piperidinyl protons (δ 2.5–3.5 ppm).
- Mass Spectrometry : Confirm molecular ion peaks at m/z 319.3 (M+H⁺) and fragmentation patterns for nitro and dimethylamino groups .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology : Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent photodegradation of the nitro and aldehyde groups. Periodic purity checks via HPLC are advised, as dimethylamino groups may undergo oxidation under prolonged storage .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced biological activity?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Focus on the nitro group’s electron-withdrawing effects and the piperidinyl group’s conformational flexibility. Compare with structurally related GPCR ligands (e.g., AM251 or rimonabant) to identify critical pharmacophores .
Q. What strategies resolve contradictions in solubility versus bioactivity data for this compound?
- Methodology :
- Solubility Enhancement : Test co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as a hydrochloride salt.
- Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional activity) to distinguish artifacts from true activity. Cross-reference with patent data on structurally similar anticancer agents (e.g., Aucentra’s piperidinyl-pyridine derivatives) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?
- Methodology :
- Variation of Substituents : Synthesize analogs with modified nitro positions (e.g., 3-nitro vs. 2-nitro) or piperidinyl substituents (e.g., morpholine vs. dimethylamino).
- Biological Testing : Screen against panels of cancer cell lines (e.g., NCI-60) or enzymatic targets (e.g., tyrosine kinases). Compare results with Pfizer’s piperidinyl-urea derivatives to identify trends in steric and electronic requirements .
Q. What analytical techniques troubleshoot low yields in scale-up synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
